![molecular formula C22H24ClN3O4 B4935223 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate, also known as MK-212, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, anxiety, and cognition. The compound has also been found to modulate the activity of other neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. The compound has also been extensively studied, and its effects on the central nervous system are well understood. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate. One area of research is the development of new therapeutic applications for the compound. For example, it may be possible to use this compound in the treatment of other psychiatric disorders, such as bipolar disorder or schizophrenia. Another area of research is the development of new analogs of the compound that may have improved therapeutic properties. Finally, there is also a need for further research into the mechanism of action of this compound, which may help to identify new therapeutic targets for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate involves the reaction of 2-chlorobenzylamine with 1H-indole-3-carboxaldehyde in the presence of piperazine and acetic acid. The resulting compound is then treated with oxalic acid to obtain the oxalate salt of 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of effects on the central nervous system, including antidepressant, anxiolytic, and antipsychotic effects. The compound has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
3-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3.C2H2O4/c21-19-7-3-1-5-16(19)14-23-9-11-24(12-10-23)15-17-13-22-20-8-4-2-6-18(17)20;3-1(4)2(5)6/h1-8,13,22H,9-12,14-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZOGVLOGWGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
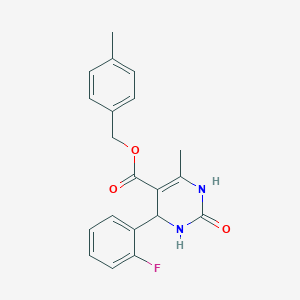
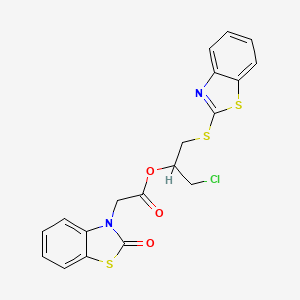
![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)
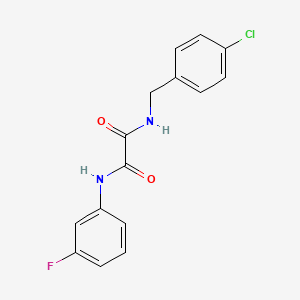
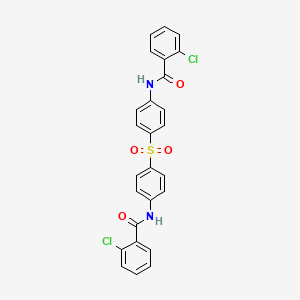
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)

![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
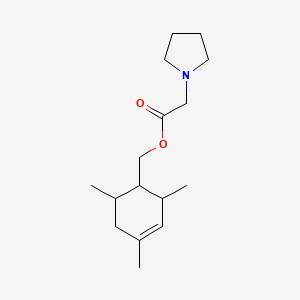
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)